6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a phosphodiesterase 4B (PDE4B) inhibitor, which makes it a promising candidate for the treatment of various central nervous system disorders, metabolic diseases, and inflammatory conditions .
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is PDE4B . PDE4B is an enzyme known as Phosphodiesterase 4B, which plays a crucial role in inflammatory responses by regulating the levels of cyclic AMP (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
This compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. This increase in cAMP levels can then influence other signaling pathways and cellular processes .
Biochemical Pathways
The inhibition of PDE4B by this compound affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function and response .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of PDE4B and the subsequent increase in cAMP levels . This can lead to a variety of effects, depending on the specific cell type and the proteins that are phosphorylated as a result of PKA activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a PDE4B inhibitor, which can modulate intracellular signaling pathways.
Medicine: It shows promise in the treatment of central nervous system disorders, metabolic diseases, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 5,7-Dihydro-pyrrolo-pyridine derivatives
- 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a] derivatives
Uniqueness
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its specific inhibition of PDE4B, which distinguishes it from other similar compounds that may target different phosphodiesterase isoforms or have different molecular structures .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-7(11)5-4-6-10(9-5)2-1-3-12-6/h4H,1-3H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMFHYCOVQSQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.